5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile
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Overview
Description
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile: is a compound that features a boron-containing dioxaborolane group attached to an indazole ring with a nitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using suitable nitrile precursors.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through borylation reactions, often using pinacolborane or bis(pinacolato)diboron as boron sources in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Coupling Reactions: The dioxaborolane group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the boron atom.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products:
Substituted Indazoles: Resulting from substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The boron center can act as a Lewis acid, facilitating various catalytic processes.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of molecules for biological imaging and diagnostics.
Industry:
Materials Science: Incorporated into polymers and materials for electronic applications.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile involves interactions at the molecular level, particularly through the boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The indazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan
Uniqueness:
- Nitrile Group: The presence of the nitrile group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile adds a unique functional handle for further chemical modifications.
- Indazole Core: The indazole ring system is known for its bioactivity, making this compound particularly interesting for pharmaceutical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)12(8-16)18-17-11/h5-7H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDHGUCGBYZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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